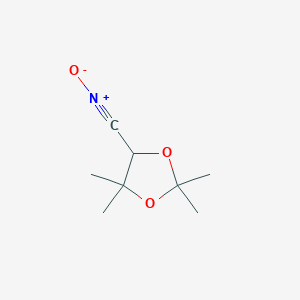![molecular formula C9H11AuBrN B14382579 Bromo[(dimethylamino)(phenyl)methylidene]gold CAS No. 88682-85-3](/img/structure/B14382579.png)
Bromo[(dimethylamino)(phenyl)methylidene]gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo[(dimethylamino)(phenyl)methylidene]gold is a unique organogold compound that has garnered interest in various fields of scientific research. This compound features a gold atom coordinated to a bromo ligand and a (dimethylamino)(phenyl)methylidene group, making it a valuable subject for studies in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold precursors with appropriate ligands under controlled conditions. One common method includes the reaction of gold(III) chloride with (dimethylamino)(phenyl)methylidene bromide in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bromo[(dimethylamino)(phenyl)methylidene]gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: Ligand substitution reactions can replace the bromo ligand with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like phosphines, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes with different ligands, while reduction can produce gold(I) complexes or elemental gold.
Aplicaciones Científicas De Investigación
Bromo[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential as an antimicrobial and anticancer agent is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in materials science, particularly in the development of gold-based nanomaterials and electronic devices.
Mecanismo De Acción
The mechanism by which Bromo[(dimethylamino)(phenyl)methylidene]gold exerts its effects involves the interaction of the gold center with biological molecules. The gold atom can coordinate with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro[(dimethylamino)(phenyl)methylidene]gold
- Iodo[(dimethylamino)(phenyl)methylidene]gold
- Bromo[(dimethylamino)(phenyl)methylidene]silver
Uniqueness
Bromo[(dimethylamino)(phenyl)methylidene]gold is unique due to its specific ligand environment and the presence of a gold center. Compared to its silver counterpart, the gold compound exhibits different reactivity and stability, making it more suitable for certain catalytic and therapeutic applications.
Propiedades
Número CAS |
88682-85-3 |
|---|---|
Fórmula molecular |
C9H11AuBrN |
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
bromo-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.BrH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
Clave InChI |
SBNMIEWKSBDNHX-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=[Au]Br)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

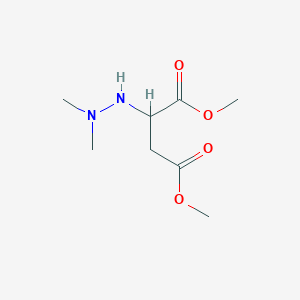
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
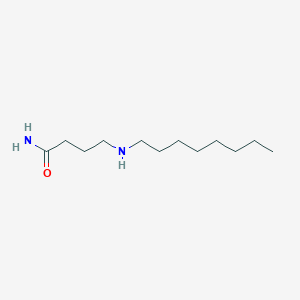
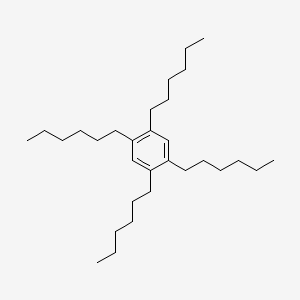
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)

![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
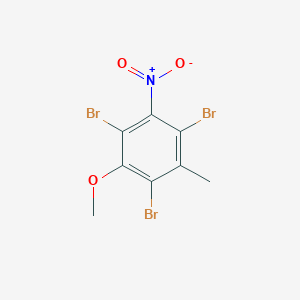


![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
